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Compound of Interest

Compound Name: [Dmt1]DALDA

Cat. No.: B526439

An In-depth Technical Guide to the Discovery and Synthesis of [Dmt!]DALDA

Introduction

[Dmt]DALDA (H-Dmt-d-Arg-Phe-Lys-NHz) is a synthetic tetrapeptide analogue of the
endogenous opioid peptide dermorphin.[1][2] It is distinguished by its high potency and
remarkable selectivity as a mu-opioid receptor (MOR) agonist.[1][3] The substitution of the N-
terminal tyrosine with 2',6'-dimethyltyrosine (Dmt) is a key structural modification that confers
unique pharmacological properties, including enhanced receptor affinity, increased potency,
and the ability to cross the blood-brain barrier.[2][4][5] Beyond its potent analgesic effects,
[Dmt]DALDA also exhibits antioxidant properties, making it a bifunctional molecule of
significant interest in drug development for pain management and conditions involving
oxidative stress.[5][6] This guide provides a comprehensive overview of the discovery,
synthesis, pharmacological properties, and mechanisms of action of [Dmt']DALDA for
researchers and drug development professionals.

Discovery and Rationale for Development

The development of [Dmt]DALDA was rooted in structure-activity relationship studies of
DALDA (H-Tyr-d-Arg-Phe-Lys-NH2), a hydrophilic and selective MOR agonist derived from
dermorphin.[1] While DALDA itself showed high affinity for the MOR, its clinical utility was
limited by poor penetration of the blood-brain barrier.[2] The strategic replacement of the Tyr?
residue with Dmt was a pivotal discovery. The two electron-donating methyl groups on the
phenol moiety of Dmt not only enhance its antioxidant activity but also significantly increase the
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peptide's binding affinity and agonist potency at the mu-opioid receptor.[2][4][5] This single
amino acid substitution resulted in a 27-fold increase in binding affinity for the human MOR and
a 292-fold increase in agonist potency compared to the parent compound, DALDA.[2][4]

Quantitative Pharmacological Data

The pharmacological profile of [Dmt]DALDA has been extensively characterized through
various in vitro and in vivo assays. The following tables summarize the key quantitative data
regarding its receptor binding affinity, selectivity, and functional potency.

Table 1: Receptor Binding Affinity and Selectivity of [Dmt*]DALDA

. . Selectivity
Receptor . Species/Tis .
Ligand Ki (nM) Ratio (Ki Reference
Subtype sue .
ratio p/d/K)
Mu () [Dmt]]DALDA  Rat Brain 0.143 1:14700:156  [7]
Human hMOR:hDOR
[Dmt]DALDA 0.199 (K9) [3]
(hMOR) = 10,000
DALDA Rat Brain 1.69 - [4]
Delta (9) [Dmt]DALDA  Rat Brain ~2100 - [7]
Kappa (k) [Dmt!]DALDA  Rat Brain ~22.3 - [7]

Table 2: In Vitro and In Vivo Potency of [Dmt*|DALDA
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. [Dmt*]DALD )
Assay Type Metric A Morphine Notes Reference
Full agonist
) at hMOR and
[3°S]GTPYS Agonist 292-fold > _
o hDOR; partial  [2][3][4]
Binding Potency DALDA
at hKOR.[2]
[31[4]
35-fold >
[4]
DAMGO
Analgesia 40-220-fold > Mouse tail-
Potency ) ] [1][5]
(s.c) Morphine flick test.[1][5]
) ~3000-5000- Rat/Mouse
Analgesia I
(ith) Potency fold > tail-flick test. [51[7118]
i.th.
Morphine [51[7118]
] Chronic post-
Mechanical ) ) )
CRPS-I ] 15-fold > ischemia pain
Allodynia ) [5]
Model Morphine (CPIP) rat
Reversal
model.[5]
CRPS-| Heat Algesia 4.5-fold > CPIP rat 5]
Model Test Morphine model.[5]

Experimental Protocols

This section provides detailed methodologies for the synthesis and key pharmacological
assays of [Dmt!]DALDA.

Solid-Phase Peptide Synthesis (SPPS) of [Dmt*]DALDA

[Dmt]DALDA is synthesized using the solid-phase method, typically employing Fmoc (9-

fluorenylmethyloxycarbonyl) chemistry.[5][7]

Materials:

e Rink Amide resin (e.g., 100-200 mesh, ~0.24 mequiv/g)[7]
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e Fmoc-protected amino acids: Fmoc-Lys(Boc)-OH, Fmoc-Phe-OH, Fmoc-d-Arg(Pbf)-OH,
Fmoc-Dmt-OH

e Coupling agents: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium
hexafluorophosphate), HOBt (Hydroxybenzotriazole)[7]

» Deprotection agent: 20% piperidine in DMF (N,N-dimethylformamide)

o Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (e.g.,
95:2.5:2.5 vIv)

e Solvents: Dichloromethane (DCM), DMF, Diethyl ether

« Purification: Preparative High-Performance Liquid Chromatography (HPLC)
Protocol:

e Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes.

e Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine
in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin
thoroughly with DMF and DCM.

e Amino Acid Coupling:

o Pre-activate the first Fmoc-amino acid (Fmoc-Lys(Boc)-OH) by dissolving it with PyBOP
and HOBt in DMF.

o Add the activated amino acid solution to the deprotected resin and allow it to react for 1-2
hours at room temperature.

o Monitor the coupling reaction using a ninhydrin test. If incomplete, repeat the coupling
step.

o Wash the resin with DMF and DCM.

o Chain Elongation: Repeat the deprotection (Step 2) and coupling (Step 3) cycles for the
subsequent amino acids in the sequence: Phe, d-Arg(Pbf), and Dmt.
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Final Deprotection: After coupling the final amino acid (Fmoc-Dmt-OH), perform a final Fmoc
deprotection as described in Step 2.

Cleavage and Side-Chain Deprotection: Wash the fully assembled peptide-resin with DCM
and dry it under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours at room
temperature to cleave the peptide from the resin and remove the side-chain protecting
groups (Boc and Pbf).

Peptide Precipitation: Filter the resin and precipitate the crude peptide by adding cold diethyl
ether to the TFA filtrate. Centrifuge to pellet the peptide, decant the ether, and repeat the
ether wash.

Purification: Dry the crude peptide pellet. Dissolve it in a suitable solvent (e.qg.,
water/acetonitrile mixture) and purify using preparative reverse-phase HPLC.

Lyophilization and Characterization: Lyophilize the pure HPLC fractions to obtain the final
peptide as a white powder. Confirm the identity and purity by mass spectrometry and
analytical HPLC.

Radioligand Receptor Binding Assay

This assay determines the binding affinity (Ki) of [Dmt*]DALDA for opioid receptors.

Materials:

Cell membranes from cells expressing the human mu-opioid receptor (e.g., CHO-hMOR
cells)[4]

Radioligand: [*H][Dmt*]DALDA or [BH][DAMGO|3]
Incubation buffer: e.g., 50 mM Tris-HCI, pH 7.4
Non-specific binding control: Naloxone (high concentration)
Glass fiber filters and a cell harvester

Scintillation cocktail and a liquid scintillation counter
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Protocol:

Membrane Preparation: Homogenize CHO-hMOR cells and prepare a crude membrane
fraction by centrifugation. Resuspend the membrane pellet in the incubation buffer.

Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of the
radioligand (e.g., [FHIDAMGO), and varying concentrations of the unlabeled competitor
peptide ([DmMt]DALDA). For total binding, omit the competitor. For non-specific binding, add
a saturating concentration of naloxone.

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to
reach equilibrium.

Harvesting: Terminate the reaction by rapid filtration through glass fiber filters using a cell
harvester. Quickly wash the filters with ice-cold incubation buffer to remove unbound
radioligand.

Quantification: Place the filters in scintillation vials, add the scintillation cocktail, and measure
the radioactivity using a liquid scintillation counter.

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total
binding. Plot the percentage of specific binding against the logarithm of the competitor
concentration. Determine the ICso value (concentration of competitor that inhibits 50% of
specific binding) and calculate the Ki value using the Cheng-Prusoff equation.

[*>*S]GTPYS Functional Assay

This assay measures the ability of [DmtY]DALDA to activate G-proteins, determining its agonist

potency (ECso) and efficacy.

Materials:

CHO-hMOR cell membranes[4][9]
[3°*S]GTPyS radioligand

Assay buffer: e.g., 50 mM Tris-HCI, 100 mM NaCl, 5 mM MgClz, 1 mM EDTA, pH 7.4
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o GDP (Guanosine diphosphate)

e Varying concentrations of [Dmt*|DALDA

o Basal control (buffer only) and non-specific binding control (unlabeled GTPyS)
Protocol:

e Assay Mixture: Prepare a master mix containing cell membranes, GDP, and [**S]GTPYS in
the assay buffer.

 Incubation: Add the assay mixture to wells containing either buffer (basal activity) or varying
concentrations of [Dmt!]DALDA. Incubate at 30°C for 60 minutes.

o Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters,
similar to the binding assay.

e Quantification: Measure the amount of bound [*>*S]GTPyS on the filters using a liquid
scintillation counter.

» Data Analysis: Plot the stimulated [3>*S]GTPyS binding against the logarithm of the
[Dmt]DALDA concentration. Fit the data to a sigmoidal dose-response curve to determine
the ECso (concentration for 50% of maximal effect) and Emax (maximal efficacy).

Signaling Pathways and Experimental Workflow

The mechanisms of action for [Dmt!]DALDA are multifaceted, involving classical opioid receptor
signaling and unigue secondary functions.

Canonical Mu-Opioid Receptor Signaling

As a potent MOR agonist, [Dmt!]DALDA activates the canonical G-protein coupled receptor
signaling cascade.[10] The receptor is coupled to an inhibitory G-protein (Gai/o), which, upon
activation, initiates several downstream events.
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Canonical MOR signaling pathway activated by [Dmt]DALDA.

Bifunctional Mechanism of Action

A key feature of [Dmt!]DALDA is its dual functionality as both a MOR agonist and a
mitochondria-targeted antioxidant. The Dmt residue scavenges reactive oxygen species (ROS),
while the peptide's structure facilitates its accumulation in mitochondria. This dual action is
particularly relevant in neuropathic pain states where mitochondrial ROS play a significant role.
[5][11]
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Bifunctional mechanism of [Dmt]DALDA.

Experimental Characterization Workflow

The development and validation of [Dmt*]DALDA follows a logical progression from chemical
synthesis to comprehensive in vivo evaluation.

© 2025 BenchChem. All rights reserved. 9/11 Tech Support


https://www.benchchem.com/product/b526439?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b526439?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Chemical Synthesis & Purification

In Vitro Characterization

n Vivo Evaluation
Receptor Binding Assays [35SIGTPYS Assays Animal Pain Models
(Determine Ki) (Determine ECSO/Emax) (.g., Tail-Fiic

Click to download full resolution via product page

Workflow for the synthesis and characterization of [Dmt!]DALDA.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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